2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methoxyphenyl group and a methoxypyrimidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 2-methoxypyrimidine-5-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used depending on the desired substitution.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives or corresponding quinones.
Reduction: Formation of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as polymers or organic semiconductors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be utilized in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and methoxypyrimidinyl groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-hydroxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide
- 2-(4-methoxyphenyl)-N-(2-hydroxypyrimidin-5-yl)acetamide
- 2-(4-methoxyphenyl)-N-(2-methylpyrimidin-5-yl)acetamide
Uniqueness
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide is unique due to the presence of both methoxyphenyl and methoxypyrimidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methoxypyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-13(18)17-11-8-15-14(20-2)16-9-11/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJIXAJCLJOWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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